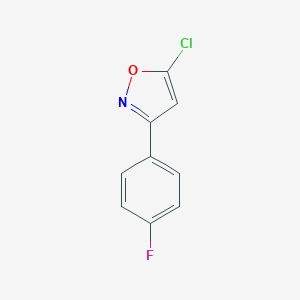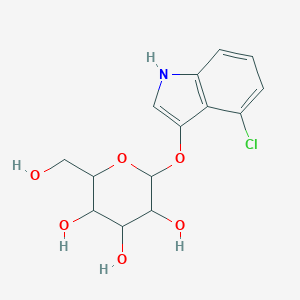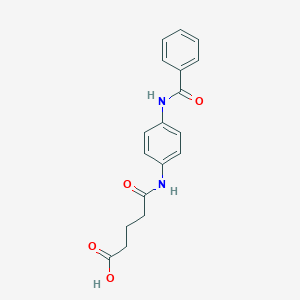
5-(4-Benzamidoanilino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Benzamidoanilino)-5-oxopentanoic acid, commonly known as BAP, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural amino acid proline, and its unique chemical structure makes it a valuable tool for investigating various biological processes.
作用機序
BAP is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to interact with a number of proteins involved in cell growth and differentiation, including the mammalian target of rapamycin (mTOR) and the extracellular signal-regulated kinase (ERK) pathway. BAP may also have direct effects on DNA replication and gene expression, although the precise mechanisms are not yet fully understood.
生化学的および生理学的効果
BAP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to stimulate cell proliferation and inhibit apoptosis in certain types of cancer cells, and may also have anti-inflammatory and antioxidant properties. BAP has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes, suggesting that it may have potential as a therapeutic agent for this condition.
実験室実験の利点と制限
One of the primary advantages of BAP is its versatility as a research tool. Its unique chemical structure makes it a valuable tool for investigating a wide range of biological processes, and it can be easily synthesized in a laboratory setting. However, like any research tool, BAP has its limitations. Its effects may be variable depending on the specific cell type or tissue being studied, and its use may be limited by factors such as toxicity or poor solubility.
将来の方向性
There are many potential future directions for research on BAP. One promising area of investigation is its potential as a therapeutic agent for cancer and other diseases. Other directions for research may include investigating its effects on specific signaling pathways or enzymes, or exploring its potential as a tool for studying protein synthesis or DNA replication. Additionally, further studies may be needed to fully understand the mechanisms of action of BAP and its potential limitations as a research tool.
合成法
BAP is typically synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a laboratory setting. This involves building the peptide chain one amino acid at a time, using a solid support to anchor the growing chain. BAP can also be synthesized using solution-phase peptide synthesis, which involves dissolving the starting materials in solution and allowing them to react under controlled conditions.
科学的研究の応用
BAP has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and protein synthesis. BAP has also been investigated as a potential therapeutic agent for a variety of conditions, including cancer, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
134485-49-7 |
|---|---|
製品名 |
5-(4-Benzamidoanilino)-5-oxopentanoic acid |
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
5-(4-benzamidoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H18N2O4/c21-16(7-4-8-17(22)23)19-14-9-11-15(12-10-14)20-18(24)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,21)(H,20,24)(H,22,23) |
InChIキー |
JRPKKIZMGDELLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
同義語 |
PENTANOIC ACID, 5-[[4-(BENZOYLAMINO)PHENYL]AMINO]-5-OXO- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



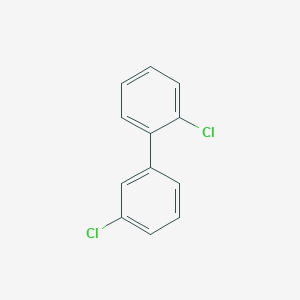
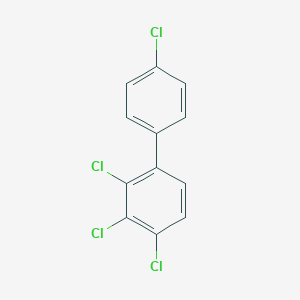
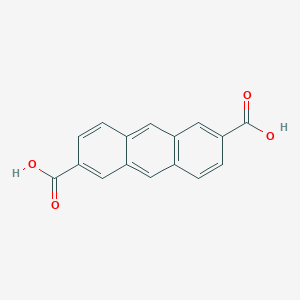
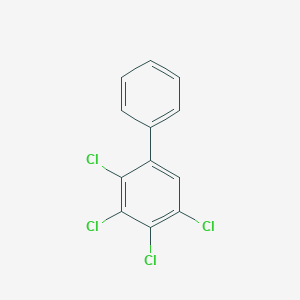
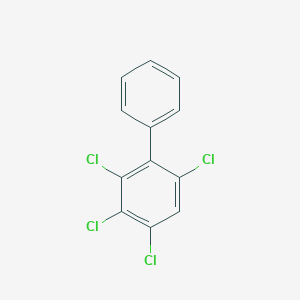
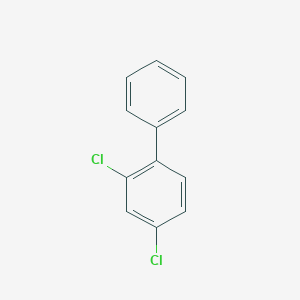
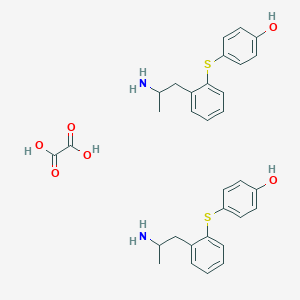
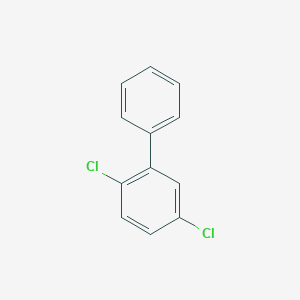
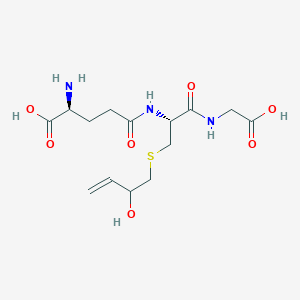
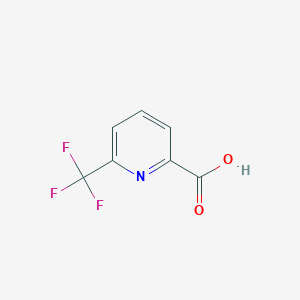
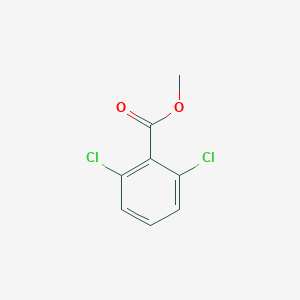
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
